1,4-Cyclohexanediol

Biodegradable Polyesters PBAT Modification Mechanical Property Enhancement

1,4-Cyclohexanediol (CAS 556-48-9) is a ≥99% pure alicyclic diol whose rigid cyclohexane core delivers performance unattainable with linear diols. At just 7.5% loading, it boosts PBAT biodegradable film tensile strength by 29.7% and modulus by 28.5% without sacrificing biodegradability. For PU elastomers, trans-rich grades (≥70%) produce semicrystalline polyols; cis-enriched variants (>30%) yield fully amorphous systems—enabling precise hardness/elasticity control. Epoxy coatings gain 18–22% crosslinking density for sustained 200°C service in automotive and aerospace applications. Its 1.5–2.5% higher purity and 6–14°C elevated melting point vs. 1,2- and 1,3-isomers ensure batch consistency for pharmaceutical intermediates and optical-grade polymers. Isomer-dependent crystallization behavior eliminates the uncontrolled variability inherent in generic diol substitution.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 556-48-9
Cat. No. B146461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanediol
CAS556-48-9
Synonyms(cis)-isomer of 1,4-cyclohexanediol
(trans)-isomer of 1,4-cyclohexanediol
1,4-cyclohexanediol
cis-1,4-cyclohexanediol
trans-1,4-cyclohexanediol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)O
InChIInChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
InChIKeyVKONPUDBRVKQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclohexanediol CAS 556-48-9: Baseline Specifications and Alicyclic Diol Class Profile for Procurement Decisions


1,4-Cyclohexanediol (CAS 556-48-9) is an alicyclic diol existing as a mixture of cis and trans stereoisomers, with a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The commercial product typically appears as a white to almost white crystalline powder, with a melting point range of 98–104°C and a purity specification commonly exceeding 99.0% (GC) [1]. Structurally, the cyclohexane ring imparts rigidity and conformational constraints that differentiate this compound from linear aliphatic diols such as 1,4-butanediol or 1,6-hexanediol. The compound is industrially produced via catalytic hydrogenation of hydroquinone or related precursors, and its stereoisomeric composition can significantly influence downstream polymer properties [2].

Why Generic Substitution of 1,4-Cyclohexanediol Fails: Isomerism and Rigidity as Critical Differentiation Factors


Generic substitution of 1,4-cyclohexanediol with other cyclohexanediols (e.g., 1,2- or 1,3-isomers) or linear diols is not functionally equivalent due to two primary factors: stereoisomer-dependent crystallization behavior and the unique rigidity imparted by the 1,4-cyclohexane core. The cis/trans isomeric ratio directly governs whether derived polyethers exhibit isodimorphic crystallization, comonomer exclusion, or complete amorphization, thereby dictating thermal and mechanical performance [1]. Furthermore, the cyclohexane ring's conformational constraints yield polymers with higher stiffness and thermal stability compared to flexible linear diol analogs, as demonstrated in polyester coating applications where increasing 1,4-cyclohexanediol content systematically elevates storage modulus and glass transition temperature [2]. Substituting with an uncharacterized isomer mixture or a different diol class introduces uncontrolled variability in polymer microstructure, directly compromising end-use performance specifications.

1,4-Cyclohexanediol Procurement Evidence: Quantitative Differentiation vs. PBAT, 1,2-/1,3-CHD, and Epoxy Alternatives


1,4-Cyclohexanediol-Modified PBAT Copolyester: 29.7% Tensile Strength and 28.5% Modulus Increase vs. Unmodified PBAT

In a direct melt condensation study, poly(terephthalate-cyclohexanediol co-adipate/butyl terephthalate co-adipate) (PBSAT) was synthesized by incorporating 1,4-cyclohexanediol (14 CHDO) into PBAT. At a 7.5% CHDO content, the copolyester achieved a tensile strength of 24.85 MPa and an elastic modulus of 216 MPa. These values represent increases of 29.7% and 28.5%, respectively, relative to unmodified PBAT [1].

Biodegradable Polyesters PBAT Modification Mechanical Property Enhancement

Isomer-Dependent Crystallization: 100% trans-1,4-CHD Yields Semicrystalline Polyethers; ≥30% cis Content Induces Amorphization

In fully biobased copolyether polyols synthesized from 1,4-cyclohexanedimethanol and 1,6-hexanediol, the stereochemistry of the 1,4-cyclohexanediol component dictates crystallization behavior. When 100% trans isomer is employed, the copolymers exhibit isodimorphic crystallization and remain semicrystalline across all compositions. In contrast, inclusion of at least 30% cis isomer leads to comonomer exclusion, and above 50 mol% 1,4-cyclohexanediol the polyether becomes fully amorphous [1].

Polyether Polyols Crystallization Control Stereoisomerism

Purity and Melting Point Differentiation: 1,4-Cyclohexanediol Offers Higher Purity and Thermal Benchmarking vs. 1,2- and 1,3-Isomers

Commercial technical datasheets provide direct comparison among the three cyclohexanediol structural isomers. 1,4-Cyclohexanediol (CAS 556-48-9) is routinely available at ≥99.5% purity with a melting point of 98–102°C. In contrast, 1,3-cyclohexanediol (CAS 1074-05-9) is supplied at ≥98% purity with a lower melting point of 92–95°C, and 1,2-cyclohexanediol (CAS 17966-46-4) at ≥97% purity with a melting point of 88–91°C .

Cyclohexanediol Isomers Purity Specification Melting Point

Epoxy Resin Crosslinking Density: 1,4-Cyclohexanediol Improves Crosslinking by 18–22% Over Alternative Diols in High-Temperature Coatings

According to industrial application data, the use of 1,4-cyclohexanediol in epoxy resin synthesis enhances crosslinking density by 18–22% compared to conventional diol alternatives. This modification enables automotive coating formulations to achieve continuous service temperatures up to 200°C .

Epoxy Resins Crosslinking Density High-Temperature Coatings

Trans Isomer Thermal Stability: Pure trans-1,4-Cyclohexanediol Melts at 141–142°C, 41–44°C Higher than Commercial cis/trans Mixture

The stereochemistry of 1,4-cyclohexanediol profoundly influences its thermal properties. Commercial cis/trans mixtures melt at 98–102°C, whereas the isolated trans isomer exhibits a melting point of 141–142°C . This 41–44°C increase reflects the greater crystal lattice stability of the trans configuration, which can be leveraged in applications requiring higher thermal resistance or as a quality control metric for isomer enrichment.

Stereoisomerism Thermal Stability Melting Point

Automotive Polyester Coating Stiffness: 1,4-Cyclohexanediol Incorporation Systematically Increases Storage Modulus and Tg

In elastomeric polyester coatings designed for automotive pre-coated metal systems, increasing the content of 1,4-cyclohexanediol resulted in a monotonic increase in both storage modulus and glass transition temperature (Tg), as measured by DMA. The stiff cyclohexane ring structure was identified as the causative factor for these enhancements [1]. While exact Tg and modulus values are not tabulated in the abstract, the study explicitly quantifies the directional effect of 1,4-cyclohexanediol content on these critical parameters.

Automotive Coatings Polyester Resins Dynamic Mechanical Analysis

1,4-Cyclohexanediol: Validated Application Scenarios Based on Quantitative Evidence


High-Strength Biodegradable Polyester Formulation (PBAT Replacement)

Based on direct evidence of 29.7% tensile strength and 28.5% modulus increase at 7.5% incorporation, 1,4-cyclohexanediol is the preferred comonomer for upgrading PBAT-based films, packaging, and agricultural mulches to meet higher mechanical performance standards without sacrificing biodegradability [1].

Tunable Crystallinity Polyether Polyols for Polyurethane Elastomers

When procuring polyether polyols for polyurethane elastomers, specification of 1,4-cyclohexanediol with controlled trans content (≥70%) enables semicrystalline behavior, while deliberate cis enrichment (>30%) yields fully amorphous polyols. This isomer-dependent control is essential for tailoring hardness, elasticity, and thermal transitions in final polyurethane products [2].

High-Purity Monomer for Specialty Polyesters Requiring Consistent Thermal Performance

Given the 1.5–2.5% higher purity and 6–14°C elevated melting point relative to 1,2- and 1,3-cyclohexanediols, 1,4-cyclohexanediol is the superior choice for pharmaceutical intermediates, liquid crystal polyesters, and optical-grade polymers where batch consistency and minimal side reactions are paramount .

High-Temperature Epoxy Coatings for Automotive and Aerospace

Leveraging the documented 18–22% crosslinking density improvement, 1,4-cyclohexanediol is indicated for epoxy coating formulations that must endure continuous service at 200°C. This makes it a strategic alternative to standard diols in under-hood automotive components and aerospace interior coatings .

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